molecular formula C11H15FN2O2 B2928223 N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide CAS No. 2199869-42-4

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No. B2928223
CAS RN: 2199869-42-4
M. Wt: 226.251
InChI Key: SGNOECSVXVCHKZ-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide, also known as FDP or fluoro-DMT, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. FDP is a synthetic compound that belongs to the class of tryptamine derivatives and has been found to exhibit psychedelic effects similar to those of DMT.

Scientific Research Applications

Structural and Analytical Applications

  • Methodological Development in Chemical Analysis : Research involving similar compounds, such as the development of detection methods for tritium-labelled proteins and nucleic acids in polyacrylamide gels, highlights the utility of chemical analogs in enhancing analytical methodologies Bonner & Laskey, 1974. Such methodologies can be adapted for studying N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide, facilitating its quantification and analysis in complex mixtures.

  • Structure Elucidation Techniques : Advances in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques have been crucial in the structure elucidation of complex molecules Girreser, Rösner, & Vasilev, 2016. These techniques could be applied to N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide for detailed structural analysis, aiding in the understanding of its chemical properties and reactivity.

Potential Therapeutic Contexts

  • Antitumor and Anticancer Properties : Compounds with similar structural motifs have been explored for their antitumor and anticancer activities. For instance, the synthesis and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have shown potential as anticancer agents Butler, Kelly, Harry, Tiedt, White, Devery, Kenny, 2013. This suggests that N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide could also be investigated for its anticancer properties, focusing on its interaction with cancer cell lines and potential mechanisms of action.

  • Metabolic Profiling and Stability : Understanding the metabolism and clearance rates of synthetic cannabinoids has provided insights into their pharmacokinetics Cooman & Bell, 2019. By analogy, studying the metabolic pathways and stability of N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide in biological systems could reveal its pharmacokinetic profile and potential biotransformations, which is crucial for any therapeutic application.

Mechanism of Action

Result of Action

The molecular and cellular effects of N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide’s action are currently unknown . These effects would typically be observed as changes in cellular processes or behaviors as a result of the compound’s interaction with its targets.

properties

IUPAC Name

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-7-6-9(13-16-7)11(15)14(2)10-5-3-4-8(10)12/h6,8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNOECSVXVCHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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